5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol, often involves cyclization reactions. For instance, the basic nucleus of similar compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. The compound is further reacted with benzaldehyde to produce derivatives through condensation reactions (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of triazole rings, which are crucial for the compound's chemical behavior. The dihedral angles between the triazole ring and other structural motifs, such as benzene rings, play a significant role in determining the molecule's overall geometry and properties. For instance, crystallographic studies reveal the specific angles and distances between atoms in the structure, contributing to our understanding of its three-dimensional conformation (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, attributing to their diverse chemical properties. The presence of triazole and thiol groups allows for reactivity towards electrophiles and nucleophiles, respectively. These compounds can undergo condensation, cyclization, and substitution reactions, enabling the synthesis of a wide range of derivatives with varied chemical functionalities (Sarhan et al., 2008).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. Techniques like X-ray crystallography provide detailed information on the crystal lattice, which helps in understanding the stability and solubility of these compounds (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives, such as reactivity patterns, are influenced by the triazole core and the substituents attached to it. These properties are essential for designing compounds for specific applications, including as inhibitors, ligands in metal complexes, or as intermediates in organic synthesis. The ability to modulate the electronic and steric properties by varying substituents on the triazole ring opens avenues for the development of novel compounds with tailored properties (Hovsepyan et al., 2018).
Scientific Research Applications
- Antifungal Agents : Notable triazoles include the antifungal drugs fluconazole and itraconazole .
- Antiviral Agents : Ribavirin is a triazole derivative with antiviral properties .
- Antimigraine Agents : Rizatriptan is a triazole derivative used for treating migraines .
- Anxiolytic Agents : Alprazolam is a triazole derivative used for treating anxiety .
- Antidepressant Agents : Trazodone is a triazole derivative used for treating depression .
- Antitumoral Agents : Letrozole and anastrozole are triazole derivatives used for treating tumors .
Safety And Hazards
properties
IUPAC Name |
3-benzyl-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLNPWSILTXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353717 | |
Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
51291-31-7 | |
Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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